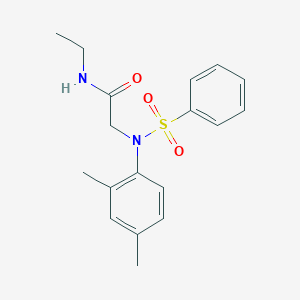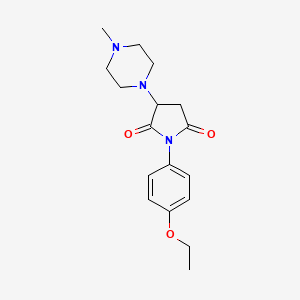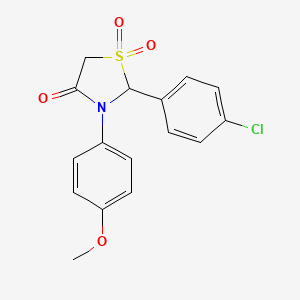
3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Overview
Description
3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid, also known as ACC, is a thiazolidine derivative that has been studied extensively for its potential applications in the field of medicine. ACC has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and antioxidant properties.
Mechanism of Action
The mechanism of action of 3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid is not fully understood. However, it has been proposed that 3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid exerts its pharmacological effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. 3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. 3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid has been shown to exhibit antioxidant activity by scavenging free radicals and protecting against oxidative stress. 3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid has also been found to modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid is its ability to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and antioxidant properties. 3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid is also relatively easy to synthesize and purify, making it a cost-effective compound for laboratory experiments. However, one of the limitations of 3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid is not fully understood, which can make it difficult to design experiments to elucidate its pharmacological effects.
Future Directions
For the study of 3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid include the development of novel derivatives with improved pharmacological properties, investigation of its potential synergistic effects with other compounds, and elucidation of its mechanism of action.
Scientific Research Applications
3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and antioxidant properties. 3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. 3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid has been shown to exhibit antioxidant activity by scavenging free radicals and protecting against oxidative stress.
properties
IUPAC Name |
3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S/c1-7(15)14-10(12(16)17)6-18-11(14)8-2-4-9(13)5-3-8/h2-5,10-11H,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFOVUAHECKYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CSC1C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5'-carbonylbis[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3827870.png)


![8-[4-(diethylamino)-2-methylbenzyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3827894.png)

![2-[2-(4-morpholinyl)-2-oxoethoxy]-N-[2-(4-morpholinyl)-2-oxoethyl]acetamide](/img/structure/B3827900.png)
![2-[2-oxo-2-(1-piperidinyl)ethoxy]-N-[2-oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B3827905.png)
![1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione](/img/structure/B3827909.png)
![1-(4-bromophenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B3827930.png)
![ethyl N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B3827933.png)


![N-allyl-N-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B3827954.png)
![4-methyl-N-[3-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-1H-pyrazol-5-yl]benzenesulfonamide](/img/structure/B3827965.png)